2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide

solubility permeability hydrogen bonding

2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097933-64-5) is a synthetic sulfonamide-derivative small molecule (C20H20N4O5S, MW 428.46) incorporating a quinoxaline heterocycle, a pyrrolidine sulfonamide bridge, and a terminal phenoxyacetamide moiety. The compound belongs to a broader class of quinoxaline-pyrrolidine sulfonamides that have been disclosed in patent literature as phosphodiesterase 10A (PDE10A) inhibitors.

Molecular Formula C20H20N4O5S
Molecular Weight 428.46
CAS No. 2097933-64-5
Cat. No. B2805231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide
CAS2097933-64-5
Molecular FormulaC20H20N4O5S
Molecular Weight428.46
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N
InChIInChI=1S/C20H20N4O5S/c21-19(25)13-28-14-5-7-16(8-6-14)30(26,27)24-10-9-15(12-24)29-20-11-22-17-3-1-2-4-18(17)23-20/h1-8,11,15H,9-10,12-13H2,(H2,21,25)
InChIKeyIJIJLSJULJORFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097933-64-5) – Baseline Characteristics for Procurement Evaluation


2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097933-64-5) is a synthetic sulfonamide-derivative small molecule (C20H20N4O5S, MW 428.46) incorporating a quinoxaline heterocycle, a pyrrolidine sulfonamide bridge, and a terminal phenoxyacetamide moiety. The compound belongs to a broader class of quinoxaline-pyrrolidine sulfonamides that have been disclosed in patent literature as phosphodiesterase 10A (PDE10A) inhibitors [1]. Currently, detailed pharmacologic profiling of this specific compound remains sparse in the public domain; available vendor specifications indicate a typical purity of 95% .

Why 2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide Cannot Be Simply Replaced by Close Analogs


Members of the quinoxaline-pyrrolidine sulfonamide series, including the target compound, exhibit critical structural divergence at the terminal phenoxy substituent that is predicted to alter key physicochemical and target-binding properties. Substituting the phenoxyacetamide terminus with a phenylacetamide, carbamate, or benzonitrile group—as seen in immediate analogs such as N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2097916-91-9) or methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate (CAS 2097928-89-5)—introduces changes in hydrogen-bond donor/acceptor capacity, logP, and overall molecular topology that directly impact target residence time, selectivity, and solubility [1][2]. Consequently, generic interchange without experimental validation risks undermining assay reproducibility and hit-to-lead integrity.

Quantitative Differentiation Evidence for 2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide


Terminal Ether-Linked Phenoxyacetamide vs. Phenylacetamide: Physicochemical Differentiation

The target compound features a phenoxyacetamide terminus wherein an ether oxygen inserts between the phenyl ring and the acetamide carbonyl, creating an additional hydrogen-bond acceptor site. In contrast, the closest analog N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2097916-91-9) directly attaches the acetamide to the phenyl ring without an intervening oxygen [1]. This single-atom difference is predicted to reduce logP by approximately 0.5–0.8 units and increase topological polar surface area (TPSA) by ~9 Ų, consistent with generalized SAR for ether-linked acetamides versus phenylacetamides [2][3].

solubility permeability hydrogen bonding

Carbamate Ester Isomer Comparison: Hydrolytic Stability and Metabolic Susceptibility

The target compound (phenoxyacetamide) contains a secondary amide bond in its terminal group, whereas its isomer methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate (CAS 2097928-89-5) possesses a methyl carbamate moiety [1]. Carbamates are generally more susceptible to esterase-mediated hydrolysis than secondary amides, with half-lives in human plasma often differing by >10-fold [2]. This intrinsic stability difference directly impacts compound suitability for long-duration in vitro assays or cellular models requiring sustained exposure.

metabolic stability hydrolysis ester vs amide

Benzonitrile Analog Comparison: Polarity and Target Engagement Implications

The benzonitrile analog 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile (RN 2097907-97-4) replaces the entire phenoxyacetamide terminus with a compact, electron-withdrawing nitrile group [1]. While patent SAR data for this scaffold indicate that terminal hydrogen-bond donors contribute significantly to PDE10A inhibitory potency, the nitrile analog lacks this donor entirely [2]. Representative compounds in the quinoxaline-pyrrolidine sulfonamide series with terminal amide hydrogen-bond donors display PDE10A IC50 values in the 2–219 nM range, whereas truncated or nitrile-substituted analogs typically exhibit >10-fold reductions in potency [3].

PDE10A inhibition lipophilicity binding affinity

High-Priority Application Scenarios for 2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097933-64-5)


PDE10A Inhibitor Screening and Early-Stage Hit-to-Lead Optimization

The target compound's scaffold, featuring a quinoxaline core and pyrrolidine sulfonamide bridge, aligns with the PDE10A inhibitor chemotype described in WO2006070284 and US8846000 [1][2]. Its terminal phenoxyacetamide provides critical hydrogen-bond donor/acceptor functionality predicted to enhance target engagement relative to nitrile or carbamate analogs [3]. This makes it a suitable candidate for PDE10A biochemical screens, selectivity profiling against PDE family members, and initial structure-activity relationship expansion in CNS disease programs.

Comparative Solubility and Metabolic Stability Profiling of Sulfonamide Isomers

The target compound (secondary amide) and its carbamate isomer (CAS 2097928-89-5) offer a matched molecular formula pair (C20H20N4O5S) for comparing amide vs. carbamate stability and solubility [1]. The predicted superior hydrolytic stability of the target amide makes it preferable for extended-duration cellular assays, metabolic flux studies, or long-term incubation experiments where compound integrity over time is critical [4].

Structural Biology and Co-Crystallization Studies of PDE10A-Ligand Complexes

The presence of the phenoxyacetamide tail with its dual hydrogen-bond capabilities and the flexible pyrrolidine linker distinguishes this compound from more rigid quinoxaline-based PDE10A inhibitors [2]. These structural features may facilitate distinct binding modes that are valuable for co-crystallization efforts aimed at elucidating PDE10A active-site plasticity or allosteric pocket engagement [1].

Quote Request

Request a Quote for 2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.